

Application Note: MTS Assay Protocol for Assessing Cell Viability with OM-153

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Compound of Interest

Compound Name: OM-153
Cat. No.: B10831408

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Audience: Researchers, scientists, and drug development professionals.

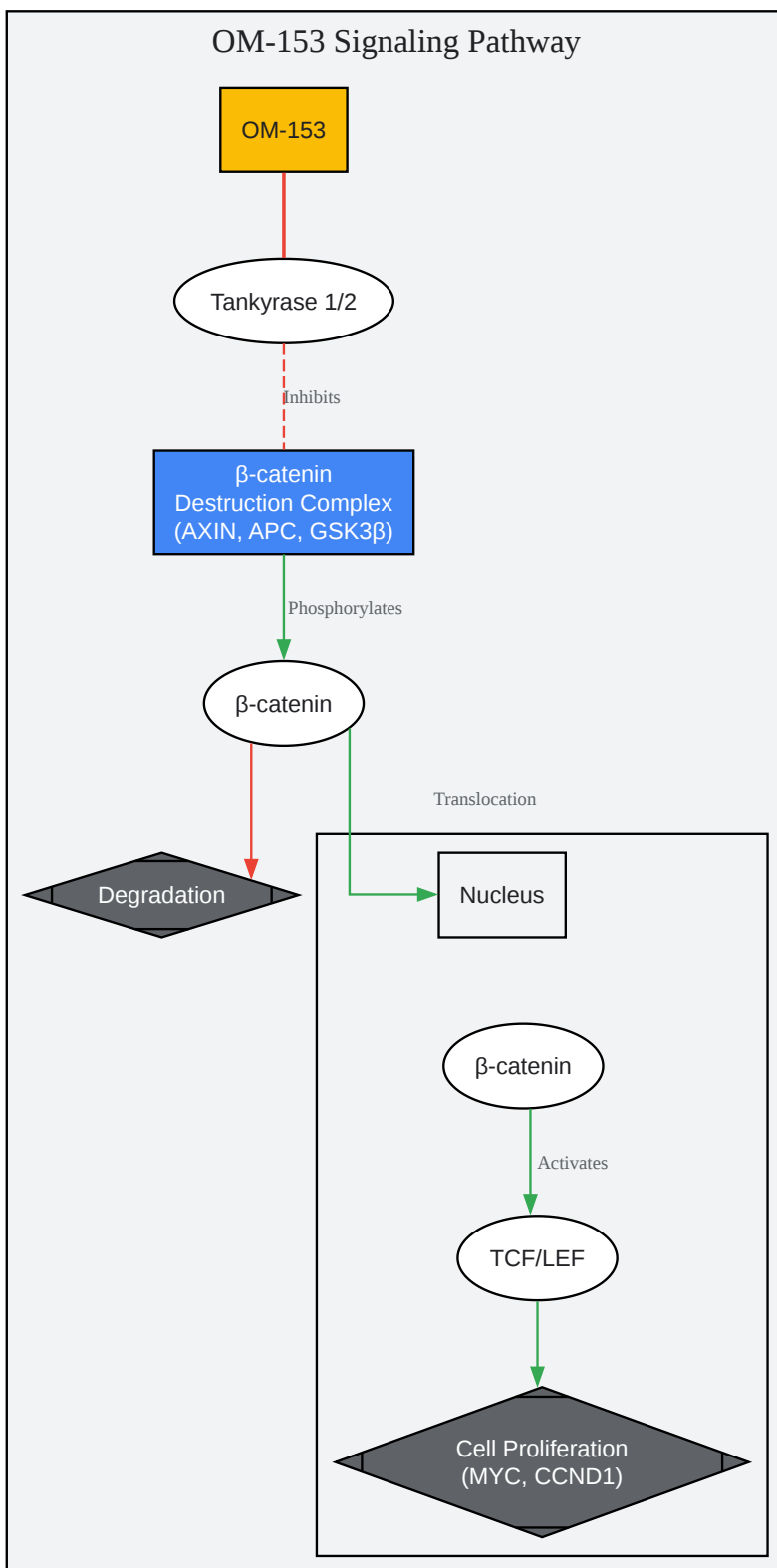
Introduction The MTS assay is a robust and widely used colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[1][2] The assay's principle lies in the reduction of the MTS tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells.[3] Specifically, NAD(P)H-dependent dehydrogenase enzymes within viable cells convert the MTS compound into a soluble purple formazan product.[1][3][4] The amount of formazan produced, measured by absorbance at approximately 490 nm, is directly proportional to the number of living cells in the culture.[1][5]

OM-153 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[6][7] Tankyrases are enzymes involved in various cellular processes, including the regulation of Wnt/ β -catenin signaling, a pathway critical for cell proliferation.[8][9] By inhibiting tankyrase, **OM-153** disrupts Wnt/ β -catenin signaling, leading to an antiproliferative effect in several human cancer cell lines.[6][7][10] This application note provides a detailed protocol for using the MTS assay to quantify the dose-dependent effects of **OM-153** on cell viability.

Principle of the Assay and Mechanism of Action

The MTS assay quantifies cell viability by measuring the metabolic activity of a cell population. Viable cells maintain a pool of dehydrogenase enzymes that can reduce the MTS tetrazolium compound into a colored formazan product. The intensity of this color serves as an indicator of the number of metabolically active cells.

OM-153 exerts its antiproliferative effects by inhibiting tankyrase enzymes. This inhibition leads to the stabilization of the AXIN protein, a key component of the β -catenin destruction complex. A stable complex efficiently targets β -catenin for proteasomal degradation, preventing its accumulation and translocation to the nucleus. This downregulates the transcription of target genes, such as MYC and Cyclin D1, which are essential for cell proliferation.^{[10][11]} The MTS assay can effectively measure the resulting decrease in cell proliferation and viability.



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Caption: Mechanism of **OM-153** action on the Wnt/β-catenin signaling pathway.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

I. Materials and Reagents

- Cells: A cell line of interest (e.g., COLO 320DM, known to be sensitive to **OM-153**).
- **OM-153**: Stock solution prepared in sterile DMSO.
- Cell Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
- MTS Reagent: Commercially available MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent).
- Plates: Sterile, 96-well flat-bottom tissue culture plates.
- Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
- Equipment:
 - Humidified incubator (37°C, 5% CO₂).
 - Laminar flow hood.
 - Multichannel pipette.
 - Microplate reader capable of measuring absorbance at 490-500 nm.

II. Protocol Steps

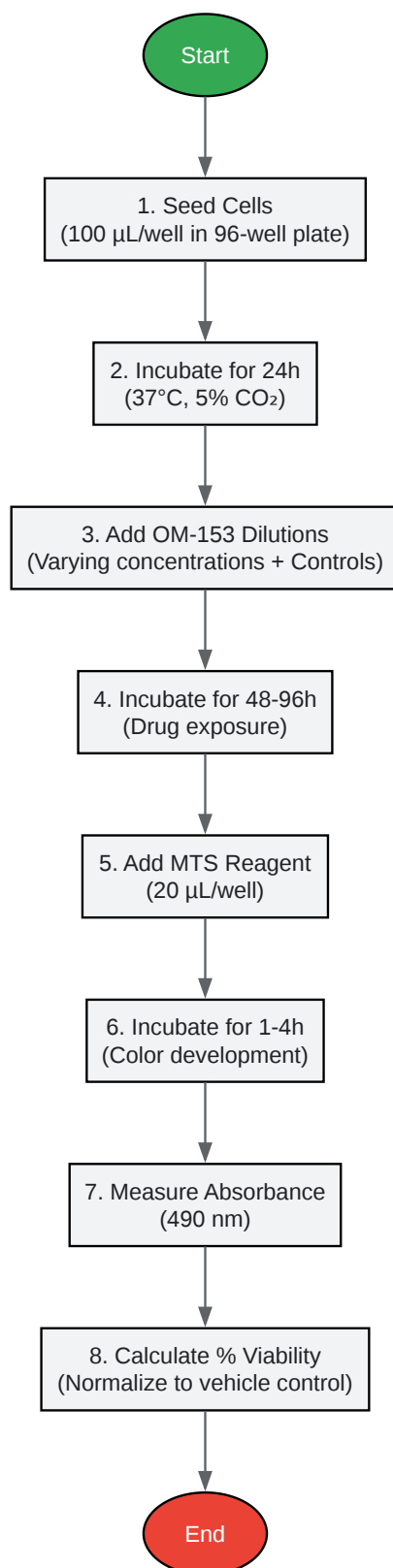
- Cell Seeding:
 - Harvest and count cells. Ensure cell viability is >95%.
 - Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well). This should be optimized to ensure cells are in the exponential growth phase at

the end of the experiment.

- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Include wells for controls: "vehicle control" (cells + DMSO), "untreated control" (cells + medium), and "blank" (medium only, no cells) for background subtraction.
- Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
- Compound Preparation and Cell Treatment:
 - Prepare a series of dilutions of **OM-153** in culture medium from the DMSO stock. A typical concentration range could be 0.1 nM to 1 μ M.
 - Ensure the final concentration of DMSO in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically \leq 0.1%).
 - After the 24-hour pre-incubation, carefully remove the medium from the wells.
 - Add 100 μ L of the medium containing the desired concentrations of **OM-153** (or vehicle) to the appropriate wells.
 - Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.[\[10\]](#)
- MTS Assay and Data Acquisition:
 - Following the treatment incubation, add 20 μ L of MTS reagent directly to each well.[\[3\]](#)[\[12\]](#)
[\[13\]](#)
 - Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. The optimal incubation time will depend on the cell type and density and should be determined empirically.[\[3\]](#)[\[12\]](#)
 - After incubation, place the plate on a shaker for 1 minute to ensure a homogenous mixture.
 - Measure the absorbance of each well at 490 nm using a microplate reader.[\[1\]](#)[\[3\]](#)

III. Data Analysis

- Background Subtraction: Subtract the average absorbance of the "blank" (medium only) wells from all other absorbance readings.
- Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each **OM-153** concentration.
 - % Viability = $[(\text{Absorbance of Treated Well} - \text{Average Blank Absorbance}) / (\text{Average Absorbance of Vehicle Control} - \text{Average Blank Absorbance})] \times 100$ [\[14\]](#)
- Dose-Response Curve: Plot the percent viability against the logarithm of the **OM-153** concentration to generate a dose-response curve. This can be used to calculate the GI_{50} (concentration that causes 50% growth inhibition).



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Caption: Experimental workflow for the MTS cell viability assay.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison. Below is an example table summarizing hypothetical results from an MTS assay with **OM-153**.

OM-153 Conc. (nM)	Mean Absorbance (490 nm)	Std. Deviation	Corrected Absorbance*	% Cell Viability
0 (Vehicle)	1.254	0.085	1.199	100.0%
0.1	1.231	0.079	1.176	98.1%
1.0	1.055	0.062	1.000	83.4%
10.0	0.682	0.041	0.627	52.3%
100.0	0.215	0.023	0.160	13.3%
1000.0	0.098	0.015	0.043	3.6%
Blank (No Cells)	0.055	0.005	N/A	N/A

*Corrected Absorbance = Mean Absorbance - Blank Absorbance

Notes and Considerations

- Optimization: It is crucial to optimize cell seeding density and MTS incubation time for each specific cell line to ensure the absorbance values fall within the linear range of the instrument.
- Phenol Red: Some culture media contain phenol red, which can interfere with absorbance readings. If high background is observed, consider using a phenol red-free medium for the assay.[\[14\]](#)
- Compound Interference: Test if **OM-153** or its vehicle (DMSO) directly reacts with the MTS reagent by adding them to cell-free wells. This will rule out false-positive or false-negative results.

- Assay Timing: Ensure that cells are in their logarithmic growth phase during treatment. Overly confluent cells may show reduced metabolic activity, affecting the results.[14]

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